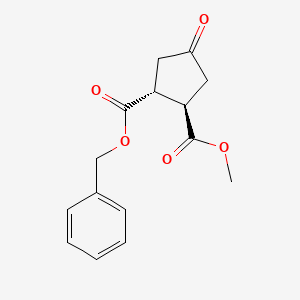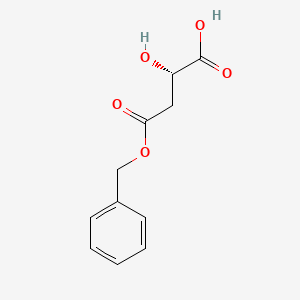
Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of a hydroxy group followed by the introduction of a benzyloxy group. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.
Applications De Recherche Scientifique
(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to enzymes or receptors, while the hydroxy and keto groups participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyloxybenzoic acid: Used as a pharmaceutical intermediate.
Phenylboronic pinacol esters: Considered for drug design and delivery.
Pinacol boronic esters: Valuable in organic synthesis.
Uniqueness
(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a compound of significant interest.
Propriétés
Numéro CAS |
66178-06-1 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,14,15)/t9-/m0/s1 |
Clé InChI |
IBFHVVYOZSCYNN-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


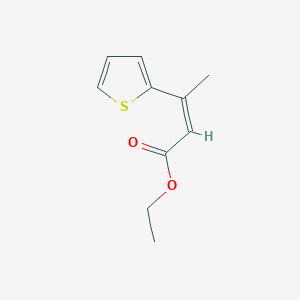
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
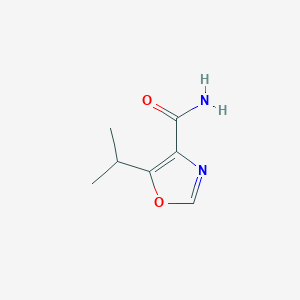
![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
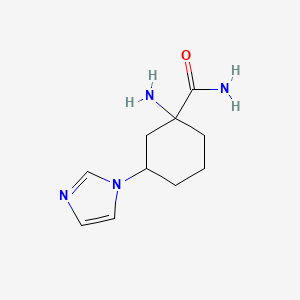

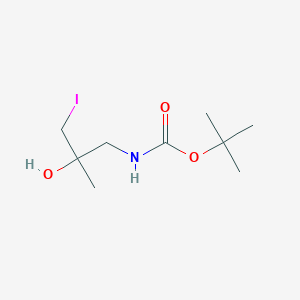
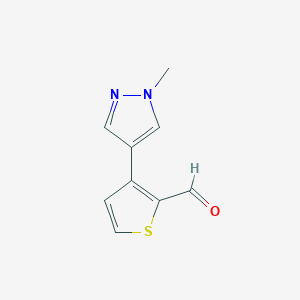
![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)
![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
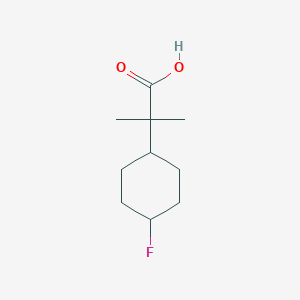
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
